TAS0728 - 2088323-16-2

TAS0728

Catalog Number: EVT-283476
CAS Number: 2088323-16-2
Molecular Formula: C26H32N8O3
Molecular Weight: 504.595
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAS0728 is a small molecule kinase inhibitor that irreversibly binds to the human epidermal growth receptor 2 (HER2) protein. [] It is classified as a covalent inhibitor due to its ability to form a strong covalent bond with its target. [] TAS0728 exhibits high selectivity for HER2 over other kinases, including the closely related epidermal growth factor receptor (EGFR). [] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.

Mechanism of Action

TAS0728 exerts its effects by selectively and irreversibly binding to the cysteine residue C805 located within the kinase domain of HER2. [] This binding event effectively inhibits the tyrosine kinase activity of HER2, preventing the downstream signaling cascade responsible for tumor cell growth and proliferation. [] This mechanism of action distinguishes TAS0728 from other HER2 inhibitors like trastuzumab, which target the extracellular domain of HER2. [] The irreversible binding of TAS0728 leads to sustained inhibition of HER2 activity, even in the presence of high concentrations of ATP, which is a key characteristic of covalent inhibitors. []

Applications
  • Overcoming Acquired Resistance: Studies have shown that TAS0728 can effectively inhibit tumor growth in models with acquired resistance to trastuzumab, pertuzumab, and trastuzumab emtansine (T-DM1). [, ] This suggests its potential as a therapeutic option for patients who have developed resistance to standard HER2-targeted therapies.

  • Dual HER2 Blockade: Preclinical studies have explored the efficacy of TAS0728 in combination with other HER2-targeting agents, such as trastuzumab and T-DM1. [, ] These combination therapies have shown enhanced antitumor activity compared to single-agent treatments, highlighting the potential of dual HER2 blockade strategies.

  • Targeting HER2-Dependent Signaling: TAS0728 effectively inhibits HER2-HER3 signaling, which is often upregulated in HER2-positive cancers and contributes to resistance mechanisms. [] By effectively blocking this signaling pathway, TAS0728 may offer a more comprehensive therapeutic approach.

  • Preclinical Models: TAS0728 has demonstrated significant antitumor activity in preclinical models of HER2-amplified breast cancer, including cell lines and xenograft models. [, , ] These studies have provided valuable insights into its pharmacodynamics, pharmacokinetics, and potential therapeutic window.

Future Directions
  • Clinical Trials: Further investigation of TAS0728 is warranted in clinical trials to determine its safety and efficacy in humans. [] Early-phase trials are crucial for assessing its pharmacokinetic profile, dose-limiting toxicities, and preliminary signs of antitumor activity in patients with HER2-positive cancers.

  • Biomarkers of Response: Identifying predictive biomarkers of response to TAS0728 will be crucial for selecting patients who are most likely to benefit from this therapy. [] This could involve analyzing tumor samples for specific HER2 mutations, HER2 expression levels, or downstream signaling pathway activation.

  • Mechanism of Resistance: Investigating potential mechanisms of resistance to TAS0728 is crucial for developing strategies to prevent or overcome resistance and improve long-term treatment outcomes. [] This may involve studying tumor cells that acquire resistance to TAS0728 in vitro or in vivo to identify potential genetic or epigenetic alterations associated with resistance.

Trastuzumab

    Compound Description: Trastuzumab is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2) protein. [] It is used in the treatment of HER2-overexpressing breast cancer. [] Trastuzumab works by binding to HER2, inhibiting its signaling, and promoting its degradation. []

Pertuzumab

    Compound Description: Pertuzumab is a monoclonal antibody that targets HER2, specifically binding to a different epitope than trastuzumab. [] By binding to HER2, pertuzumab prevents dimerization with other HER family members, inhibiting downstream signaling. [] It is also used in combination with trastuzumab for treating HER2-positive breast cancer. []

    Relevance: Similar to trastuzumab, pertuzumab targets HER2 but via a different mechanism than TAS0728. [, ] While pertuzumab hinders HER2 dimerization, TAS0728 directly inhibits the kinase activity of HER2. [, ] Research indicates that TAS0728 can effectively target tumors that have developed resistance to the combination therapy of trastuzumab and pertuzumab. [, ]

Trastuzumab Emtansine (T-DM1)

    Compound Description: Trastuzumab emtansine (T-DM1) is an antibody-drug conjugate composed of trastuzumab linked to the cytotoxic agent emtansine. [, ] It combines the HER2-targeting properties of trastuzumab with the potent cytotoxicity of emtansine. [] T-DM1 is used to treat HER2-positive metastatic breast cancer. []

    Relevance: T-DM1 shares a similar target (HER2) with TAS0728, but employs a different approach for anti-tumor activity. [] While T-DM1 delivers a cytotoxic payload upon binding to HER2-positive cells, TAS0728 inhibits HER2 kinase activity. [] Studies have shown that TAS0728 can overcome acquired resistance to T-DM1 in preclinical models, indicating its potential for treating T-DM1-resistant cancers. [, ]

Poziotinib

    Compound Description: Poziotinib is a pan-HER tyrosine kinase inhibitor (TKI), meaning it inhibits the activity of all members of the HER family of receptor tyrosine kinases. [] This includes EGFR, HER2, HER3, and HER4. [] It is being investigated for its potential in treating various cancers, including those driven by NRG1 fusions. []

    Relevance: Unlike TAS0728, which selectively inhibits HER2, poziotinib targets all HER family members. [] Research suggests that pan-HER TKIs like poziotinib are more effective than selective inhibitors like TAS0728 in cancers driven by NRG1 fusions. [] This is because NRG1 fusions can signal through various HER family members, including EGFR, HER3, and HER4. []

Lapatinib

    Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that specifically targets both EGFR and HER2. [] It is approved for the treatment of HER2-positive metastatic breast cancer. []

    Relevance: While both lapatinib and TAS0728 target HER2, lapatinib additionally inhibits EGFR. [] This difference in selectivity is significant because research suggests that pan-HER inhibitors like poziotinib, which target all HER family members, are more effective than EGFR/HER2-selective inhibitors like lapatinib in cancers driven by NRG1 fusions. [] This highlights the importance of targeting multiple HER family members in certain cancer contexts.

Other Related Compounds Mentioned:

  • Pyrotinib: A HER2-selective inhibitor. []
  • Afatinib: An EGFR/HER2 tyrosine kinase inhibitor. []
  • Dacomitinib: An EGFR/HER2 tyrosine kinase inhibitor. []
  • Neratinib: An EGFR/HER2 tyrosine kinase inhibitor. []
  • Tucatinib: A HER2/HER4 tyrosine kinase inhibitor. []
  • Erlotinib: An EGFR tyrosine kinase inhibitor. []

Properties

CAS Number

2088323-16-2

Product Name

TAS0728

IUPAC Name

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide

Molecular Formula

C26H32N8O3

Molecular Weight

504.595

InChI

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1

InChI Key

JCCIICHPRAAMGK-GOSISDBHSA-N

SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C

Solubility

Soluble in DMSO

Synonyms

TAS0728; TAS-0728; TAS 0728;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.